molecular formula C12H21NO3 B12981783 tert-Butyl (S)-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate

tert-Butyl (S)-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate

Cat. No.: B12981783
M. Wt: 227.30 g/mol
InChI Key: VOKJPOOPJPTOAC-JTQLQIEISA-N
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Description

tert-Butyl (S)-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate is a complex organic compound featuring a tert-butyl group, a methylene group, and an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl alcohol with a suitable precursor under controlled conditions. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction is carried out in dichloromethane, and the product is obtained in good yields.

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often utilizes flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

tert-Butyl (S)-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (S)-2-methyl-6-methylene-1,4-oxazepane-4-carboxylate is unique due to its combination of a tert-butyl group, a methylene group, and an oxazepane ring

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (2S)-2-methyl-6-methylidene-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C12H21NO3/c1-9-6-13(7-10(2)15-8-9)11(14)16-12(3,4)5/h10H,1,6-8H2,2-5H3/t10-/m0/s1

InChI Key

VOKJPOOPJPTOAC-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CN(CC(=C)CO1)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC(=C)CO1)C(=O)OC(C)(C)C

Origin of Product

United States

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